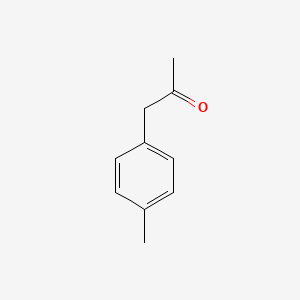

4-Methylphenylacetone

Description

Contextualization of 4-Methylphenylacetone within Organic Chemistry

This compound, a substituted aromatic ketone, holds a significant position in the landscape of organic chemistry. It belongs to the class of compounds known as phenylacetones, which are characterized by a phenyl group attached to an acetone molecule. Specifically, this compound has a methyl group substituted at the para-position (position 4) of the phenyl ring. guidechem.comnih.gov This structural feature influences its chemical reactivity and physical properties, making it a subject of interest in various synthetic applications.

Historical Overview of Relevant Chemical Discoveries

The exploration of phenylacetone and its derivatives is intertwined with the development of synthetic organic chemistry. While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, the broader context of phenylalkalamine research provides insight. In the mid-20th century, pharmaceutical companies like Smith, Kline & French investigated related compounds for their therapeutic potential. drugsandalcohol.ie For instance, a patent filed in 1942 describes a method for preparing this compound as an intermediate for therapeutically valuable agents. google.com The synthesis methods for phenylacetones, in general, have evolved, with early methods including the Friedel-Crafts acylation of benzene with chloroacetone. wikipedia.org The specific synthesis of this compound has been achieved through methods like the condensation of 4-methylbenzylcyanide with ethyl acetate followed by saponification. google.com

Significance in Contemporary Chemical Synthesis Research

In modern organic synthesis, this compound continues to be a relevant and valuable building block. lehigh.edubeilstein-journals.org Its utility is highlighted in various research areas, including the development of new synthetic methodologies and the creation of complex molecular architectures. mdpi.com The presence of both a reactive ketone carbonyl group and an aromatic ring allows for a diverse range of chemical transformations. Contemporary research often focuses on developing more efficient and environmentally benign synthetic routes to this compound and its derivatives. mdpi.com For example, it is used as a substrate in enzymatic synthesis studies utilizing transaminases.

Role as a Key Intermediate in Complex Molecule Synthesis

The primary significance of this compound in academic and industrial research lies in its role as a key intermediate. biosynth.comchemicalbull.com It serves as a precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. biosynth.comchemicalbull.comsmolecule.com For instance, it can be used to produce 4-methylamphetamine through reductive amination. drugsandalcohol.ieresearchgate.net The ketone functionality can be readily converted to other functional groups, and the aromatic ring can undergo further substitution, making it a versatile starting material for constructing elaborate molecular frameworks. smolecule.com Its application extends to the synthesis of various organic compounds, highlighting its importance in medicinal chemistry and the development of new bioactive molecules. myskinrecipes.com

Nomenclature and Chemical Structure Conventions for this compound

A clear and unambiguous system of naming and structural representation is fundamental in chemistry. For this compound, several conventions are used.

IUPAC and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(4-methylphenyl)propan-2-one . nih.govthermofisher.comthermofisher.com However, it is also widely known by several common synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

this compound guidechem.comchemicalbook.com

p-Tolylacetone guidechem.comchemicalbook.com

(4-Methylphenyl)acetone guidechem.com

1-(p-Tolyl)-2-propanone guidechem.com

Methyl 4-methylbenzyl ketone guidechem.com

A comprehensive list of its identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 1-(4-methylphenyl)propan-2-one nih.govthermofisher.comthermofisher.com |

| CAS Number | 2096-86-8 guidechem.comthermofisher.com |

| Molecular Formula | C10H12O thermofisher.comthermofisher.com |

| Molecular Weight | 148.20 g/mol scbt.com |

| InChI Key | NOXKUHSBIXPZBJ-UHFFFAOYSA-N thermofisher.comthermofisher.com |

| SMILES | CC(=O)CC1=CC=C(C)C=C1 thermofisher.comthermofisher.com |

Structural Isomerism and Stereochemical Considerations

The molecular formula of this compound, C10H12O, allows for the existence of several structural isomers. These isomers share the same molecular formula but have different arrangements of atoms. For example, the methyl group could be at the ortho (2-methylphenylacetone) or meta (3-methylphenylacetone) position on the phenyl ring. researchgate.net Another positional isomer is 4-methoxy-3-methylphenylacetone. chemicalbook.comcymitquimica.com

Stereochemistry , the study of the three-dimensional arrangement of atoms in molecules, is an important consideration for many organic compounds. wikipedia.orgyoutube.com However, this compound itself is an achiral molecule. This is because it does not possess a chiral center, which is typically a carbon atom bonded to four different substituent groups. youtube.com As a result, this compound does not exhibit enantiomerism or diastereomerism. wikipedia.org While the molecule itself is achiral, it can be a precursor to chiral molecules. For example, the reduction of the ketone group can lead to the formation of a chiral alcohol, which would exist as a pair of enantiomers.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is primarily centered on its applications in synthetic organic chemistry and its role as a precursor for more complex chemical structures. Research objectives are typically focused on leveraging its chemical properties for the efficient construction of target molecules, which may have applications in medicinal chemistry and materials science.

A significant area of research involves the use of this compound as a key intermediate. For example, it is a well-documented precursor in the synthesis of 4-methylamphetamine, a ring-methylated derivative of amphetamine. drugsandalcohol.ieresearchgate.net Academic studies and patents describe synthetic routes such as the Leuckart reaction or reductive amination of this compound to produce this and related compounds. google.comdrugsandalcohol.ie These investigations are crucial for understanding the formation pathways of such substances and for forensic analysis.

Furthermore, the compound is utilized in the development and optimization of synthetic methods. Researchers have employed this compound in studies exploring various reaction types. A notable example is its synthesis via the condensation of 4-methylbenzylcyanide with ethyl acetate, followed by saponification. google.com Other documented synthetic pathways include the oxidation of 3-(4-methylphenyl)propylene. google.com Such studies contribute to the broader field of organic chemistry by providing practical examples and refining reaction conditions for the formation of ketones.

The unique structure of this compound also makes it a valuable subject for spectroscopic and analytical studies. Detailed analyses using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are performed to characterize the compound and its reaction products thoroughly. nih.govresearchgate.netamazonaws.com This foundational data is essential for quality control in synthesis and for the unambiguous identification of related compounds in various matrices. Research has also explored its derivatives, such as 3-Methoxy-4-methylphenylacetone, as versatile building blocks for complex organic compounds in speciality and research chemicals. biosynth.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2096-86-8 | biosynth.comnih.govchemeo.com |

| Molecular Formula | C₁₀H₁₂O | biosynth.comnih.govscbt.com |

| Molecular Weight | 148.20 g/mol | biosynth.comnih.govscbt.com |

| Appearance | Colorless liquid | biosynth.comsmolecule.com |

| Odor | Fruity | biosynth.comsmolecule.com |

| Density | 0.96 g/cm³ | biosynth.com |

| IUPAC Name | 1-(4-methylphenyl)propan-2-one | nih.gov |

| Boiling Point (Normal) | 521.15 K | chemeo.com |

| Melting Point (Normal) | 285.15 K | chemeo.com |

Propriétés

IUPAC Name |

1-(4-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXKUHSBIXPZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175141 | |

| Record name | 4-Methylphenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-86-8 | |

| Record name | 4-Methylphenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2096-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylphenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What are the standard methods for determining the identity and purity of 4-Methylphenylacetone in synthetic workflows?

- Methodological Answer : The identity of this compound is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR: δ 2.18 ppm for the methyl ketone group and δ 7.19–7.14 ppm for aromatic protons) . Purity is assessed via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), with melting point () and boiling point (C at 760 mmHg) serving as supplementary physical validations . For novel derivatives, elemental analysis or X-ray crystallography may be required to resolve ambiguities .

Q. What are the common synthetic routes for this compound, and how are yields optimized?

- Methodological Answer : Two primary routes are documented:

- Friedel-Crafts Acylation : Reacting toluene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) to form the ketone. This method requires rigorous control of reaction time and temperature to minimize side products like polyacylated derivatives .

- Transition-Metal-Catalyzed Synthesis : A palladium-catalyzed cross-coupling approach reported to yield 39% under optimized conditions, with isolation via column chromatography . Yield optimization involves tuning catalyst loading, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of precursors.

Advanced Research Questions

Q. How can researchers address low yields in transition-metal-catalyzed syntheses of this compound?

- Methodological Answer : Low yields (e.g., 39% in one study ) often stem from competing side reactions or catalyst deactivation. Strategies include:

- Catalyst Screening : Testing Pd(II)/Pd(0) systems with ligands like PPh to enhance stability.

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to improve reaction homogeneity.

- In Situ Monitoring : Employing techniques like FTIR or inline NMR to detect intermediates and adjust reaction parameters dynamically.

Post-synthesis, fractional distillation or recrystallization from ethanol can improve purity .

Q. What analytical challenges arise when characterizing this compound’s stability under varying experimental conditions?

- Methodological Answer : Stability studies require multi-technique approaches:

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >250°C under nitrogen) .

- Photochemical Reactivity : UV-Vis spectroscopy and HPLC monitor ketone degradation under UV light, with quenching agents (e.g., BHT) used to suppress radical pathways.

- Hydrolytic Sensitivity : pH-dependent stability is assessed via H NMR in DO/acetone-d mixtures, tracking proton exchange or hydrolysis byproducts .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities, tautomerism, or isomerism. Solutions include:

- High-Resolution MS (HRMS) : To confirm molecular formulas and rule out adducts .

- 2D NMR (COSY, HSQC) : To resolve overlapping signals in aromatic regions, particularly for ortho/meta/para isomers .

- Computational Validation : Density functional theory (DFT) simulations of C NMR shifts can validate proposed structures .

Q. What methodologies are recommended for detecting trace degradation products in this compound samples?

- Methodological Answer : Hyphenated techniques like LC-MS/MS or GC×GC-TOF are critical for identifying sub-1% impurities. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.